

In-Depth Technical Guide: 3-Ethyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Ethyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B1603554

[Get Quote](#)

Introduction: A Versatile Heterocyclic Building Block

3-Ethyl-1-phenyl-1H-pyrazol-5-amine is a substituted pyrazole derivative that serves as a critical synthetic intermediate in the fields of medicinal chemistry and materials science. Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are considered "privileged scaffolds" due to their widespread presence in biologically active compounds.^{[1][2][3]} The specific arrangement of the ethyl group at the C3 position, the phenyl group at the N1 position, and a reactive primary amine at the C5 position makes this molecule a highly versatile and valuable building block for the synthesis of more complex molecular architectures.^[4]

The strategic placement of these functional groups allows for selective modification at multiple points on the heterocyclic core. The exocyclic amino group is a potent nucleophile and a key handle for derivatization, enabling the construction of amides, ureas, and fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines.^{[5][6]} The pyrazole ring itself can undergo electrophilic substitution, typically at the C4 position.^{[1][4]} This trifecta of reactivity—N-acylation/alkylation, C4-substitution, and the influence of the N-phenyl and C-ethyl groups on the molecule's overall properties—underpins its importance for drug development professionals and researchers aiming to generate diverse chemical libraries for screening and optimization.^[4]

This guide provides an in-depth overview of the core chemical properties, synthesis, reactivity, and applications of **3-Ethyl-1-phenyl-1H-pyrazol-5-amine**, offering field-proven insights for its

effective utilization in research and development.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a chemical entity is paramount for its successful application in synthesis and formulation. The key physicochemical data for **3-Ethyl-1-phenyl-1H-pyrazol-5-amine** are summarized below.

Core Chemical Properties

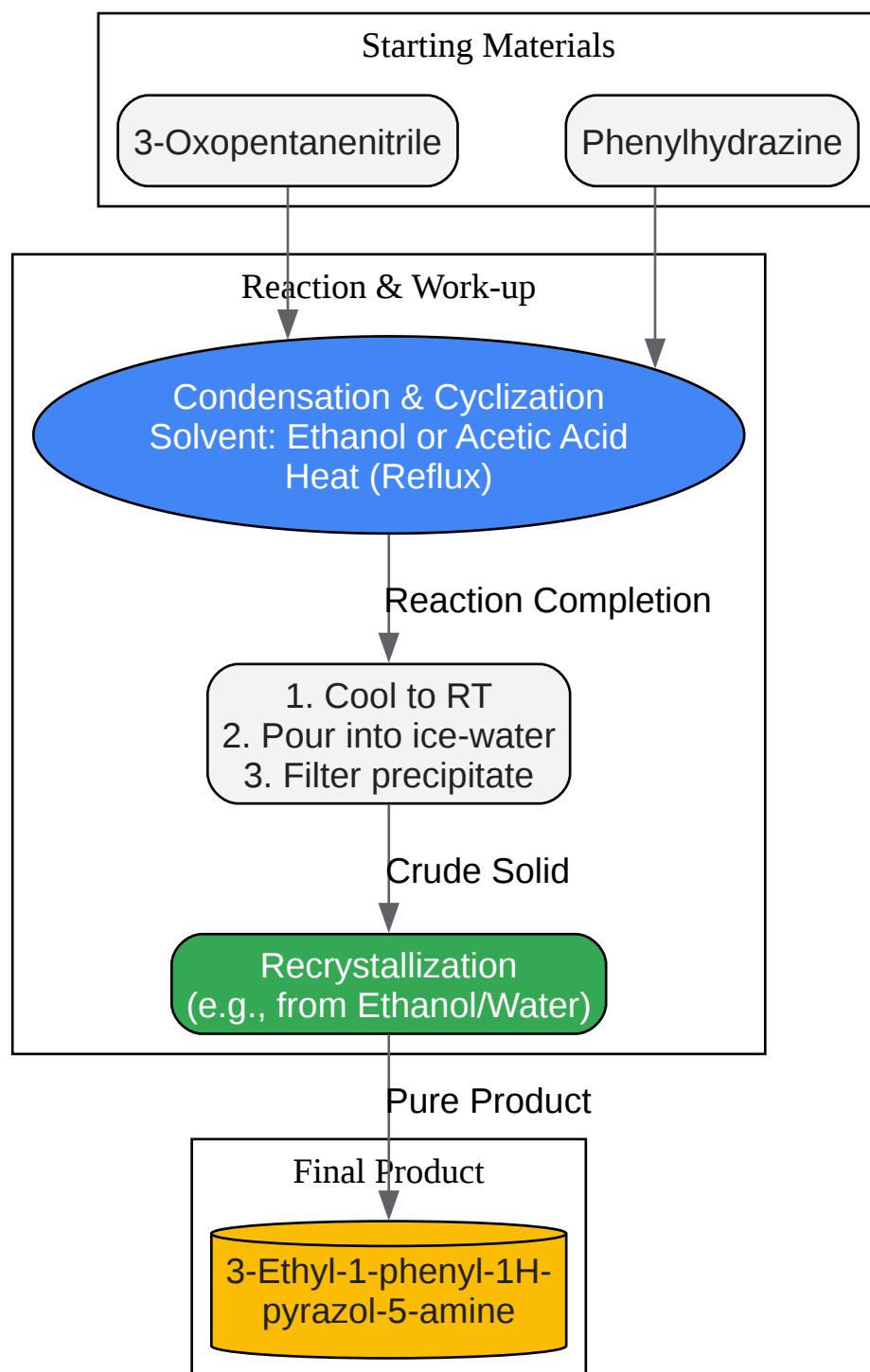
Property	Value	Source
Molecular Formula	C ₁₁ H ₁₃ N ₃	[7][8]
Molecular Weight	187.24 g/mol	[8]
Exact Mass	187.110947 g/mol	[7][8]
CAS Number	4249-04-9 (structure-specific)	N/A
IUPAC Name	3-Ethyl-1-phenyl-1H-pyrazol-5-amine	[8]
Appearance	Off-white to light brown crystalline powder	Inferred from typical aminopyrazoles
Predicted XlogP	2.4	[7]
Heavy Atom Count	14	[8]
Rotatable Bond Count	2	[8]

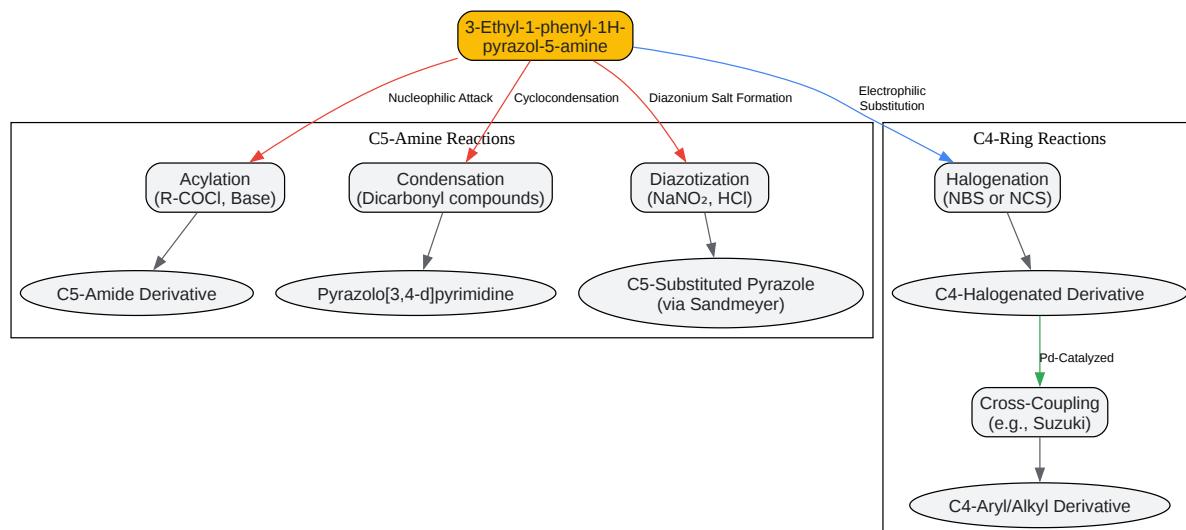
Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis.

- **¹H NMR (Proton Nuclear Magnetic Resonance):** The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the C4-H proton on the pyrazole ring, multiplets for the phenyl group protons, and a broad singlet for the -NH₂ protons.

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display distinct signals for the two carbons of the ethyl group, the five unique carbons of the pyrazole and phenyl rings, providing a complete carbon framework of the molecule.
- IR (Infrared) Spectroscopy: The IR spectrum is a valuable tool for identifying key functional groups. Look for characteristic N-H stretching bands (typically two peaks around $3300\text{-}3500\text{ cm}^{-1}$) for the primary amine, C-H stretching for aromatic and aliphatic groups, and C=C/C=N stretching bands in the $1400\text{-}1600\text{ cm}^{-1}$ region, characteristic of the pyrazole ring.
- MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight. The monoisotopic mass is 187.111 Da.^[7] Expect to see a prominent molecular ion peak $[\text{M}+\text{H}]^+$ at m/z 188.118.^[7]


Synthesis and Purification


The most common and efficient route for synthesizing 5-aminopyrazoles is the condensation reaction between a β -ketonitrile and a hydrazine derivative.^[9] This method is highly versatile and provides a direct pathway to the pyrazole core.

Retrosynthetic Analysis & Strategy

The synthesis of **3-Ethyl-1-phenyl-1H-pyrazol-5-amine** is typically achieved via the cyclization of 3-oxopentanenitrile (ethyl cyanoacetate's homolog) with phenylhydrazine. The causality behind this choice is the high reactivity of the ketone in the β -ketonitrile towards the nucleophilic hydrazine, which initiates the condensation, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon. This sequence is regioselective and robust, making it a preferred industrial and laboratory method.
^[9]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 7. PubChemLite - 3-ethyl-1-phenyl-1h-pyrazol-5-amine (C11H13N3) [pubchemlite.lcsb.uni.lu]
- 8. echemi.com [echemi.com]
- 9. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Ethyl-1-phenyl-1H-pyrazol-5-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1603554#3-ethyl-1-phenyl-1h-pyrazol-5-amine-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com